

In-Depth Technical Guide: 6-HEX Dipivaloate

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Compound of Interest

Compound Name: 6-HEX dipivaloate

Cat. No.: B1482561

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Introduction

6-HEX dipivaloate is a fluorescent probe used in molecular biology and diagnostics. As a derivative of hexachlorofluorescein (HEX), it is primarily employed for the labeling of biomolecules, most notably amine-modified oligonucleotides. Its utility lies in the stable covalent bond it forms with primary amines, enabling the sensitive detection of labeled molecules in various applications such as nucleic acid sequencing, quantitative PCR (qPCR), and hybridization-based assays. This guide provides a comprehensive overview of **6-HEX dipivaloate**, including its chemical properties, a detailed experimental protocol for its use in oligonucleotide labeling, and purification methods for the resulting conjugates.

Chemical and Physical Properties

6-HEX dipivaloate is characterized by its specific chemical structure that facilitates its use as a fluorescent label. The dipivaloate groups enhance the solubility and stability of the molecule.

Property	Value	Reference
CAS Number	1166837-63-3	[1]
Molecular Formula	C31H22Cl6O9	[2]
Molecular Weight	751.2 g/mol	[2]
IUPAC Name	2',4,4',5',7,7'-hexachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid	[2]

Experimental Protocols

The following protocol outlines the general procedure for labeling amine-modified oligonucleotides with **6-HEX dipivaloate** and the subsequent purification of the labeled product. This protocol is synthesized from established methods for conjugating amine-reactive fluorescent dyes to oligonucleotides.[3]

Labeling of Amine-Modified Oligonucleotides

This procedure is designed for a 0.1 to 1 mg scale of an amine-modified oligonucleotide.

Materials:

- Amine-modified oligonucleotide
- **6-HEX dipivaloate** (as an amine-reactive ester, e.g., NHS ester)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M Sodium tetraborate buffer, pH 8.5
- 3 M NaCl solution
- Cold absolute ethanol

- 70% ethanol
- Deionized water

Procedure:

- Purification of the Amine-Modified Oligonucleotide:
 - To ensure the removal of any interfering compounds such as triethylamine or Tris, it is recommended to purify the amine-modified oligonucleotide prior to labeling.
 - Dissolve the oligonucleotide (0.1–1 mg) in 100 μ L of deionized water.
 - Extract the solution three times with an equal volume of chloroform.
 - Precipitate the oligonucleotide by adding one-tenth volume (10 μ L) of 3 M NaCl and two and a half volumes (250 μ L) of cold absolute ethanol.
 - Incubate at -20°C for 30 minutes.
 - Centrifuge at approximately 12,000 x g for 30 minutes.
 - Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and briefly air-dry.
 - Dissolve the purified oligonucleotide in the reaction buffer.
- Preparation of Reagents:
 - Prepare a 0.1 M sodium tetraborate buffer by dissolving sodium tetraborate decahydrate in deionized water and adjusting the pH to 8.5 with HCl.
 - Dissolve the **6-HEX dipivaloate** amine-reactive ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:

- Dissolve the purified amine-modified oligonucleotide in the 0.1 M sodium tetraborate buffer, pH 8.5.
- Add the dissolved **6-HEX dipivaloate** solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically, but a starting point of a 10-20 fold molar excess of the dye is common.
- Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light. An overnight incubation may also be convenient.

Purification of the Labeled Oligonucleotide

Following the labeling reaction, it is crucial to remove the unreacted dye and any unlabeled oligonucleotides. Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.

Materials:

- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7
- Mobile Phase B: Acetonitrile
- Deionized water

Procedure:

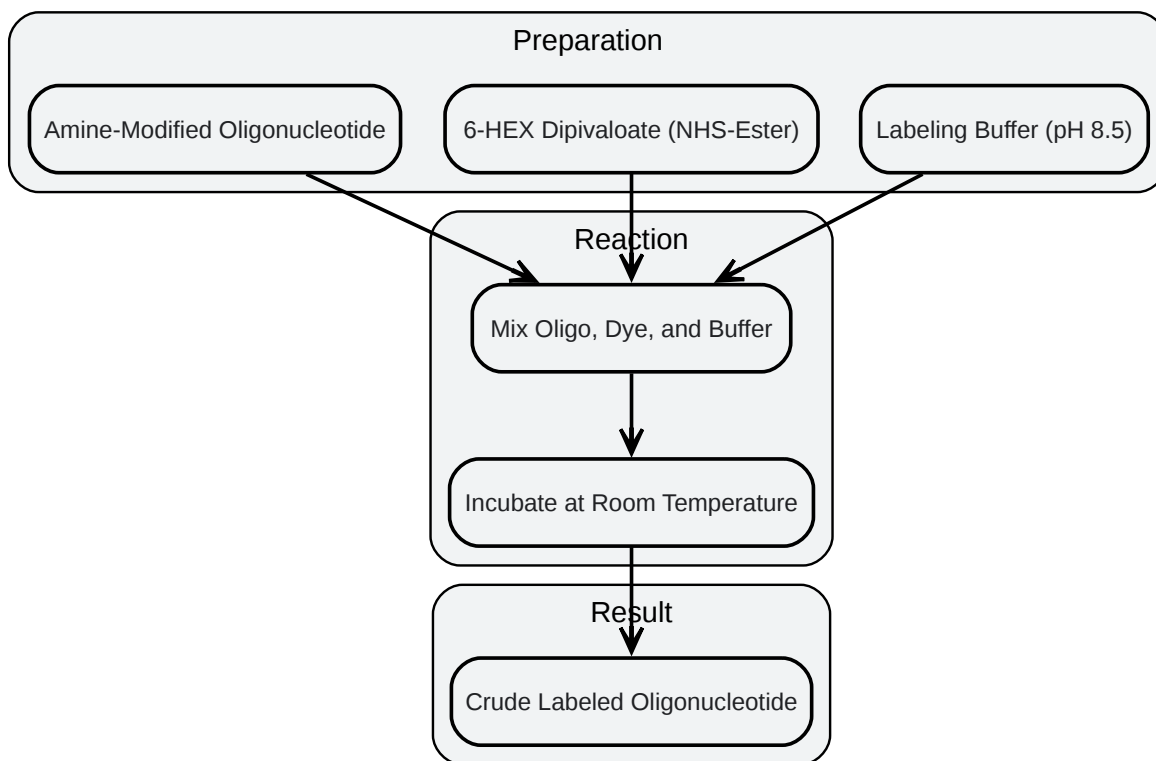
- Initial Desalting:
 - Before HPLC, it is often beneficial to perform a desalting step to remove excess unconjugated dye. This can be done via ethanol precipitation as described in the oligonucleotide purification step above or using a desalting column.
- RP-HPLC Purification:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

- Inject the desalted labeling reaction mixture onto the column.
- Elute the oligonucleotide using a gradient of increasing acetonitrile concentration (Mobile Phase B). The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
- Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of HEX (around 535 nm) to identify the labeled product.
- Collect the fractions containing the purified, labeled oligonucleotide.
- Final Product Preparation:
 - Evaporate the solvent from the collected fractions using a centrifugal evaporator.
 - Redissolve the purified, labeled oligonucleotide in a suitable buffer or deionized water for storage.

Visualization of Workflows

Oligonucleotide Labeling Workflow

The following diagram illustrates the key steps in the labeling of an amine-modified oligonucleotide with **6-HEX dipivaloate**.

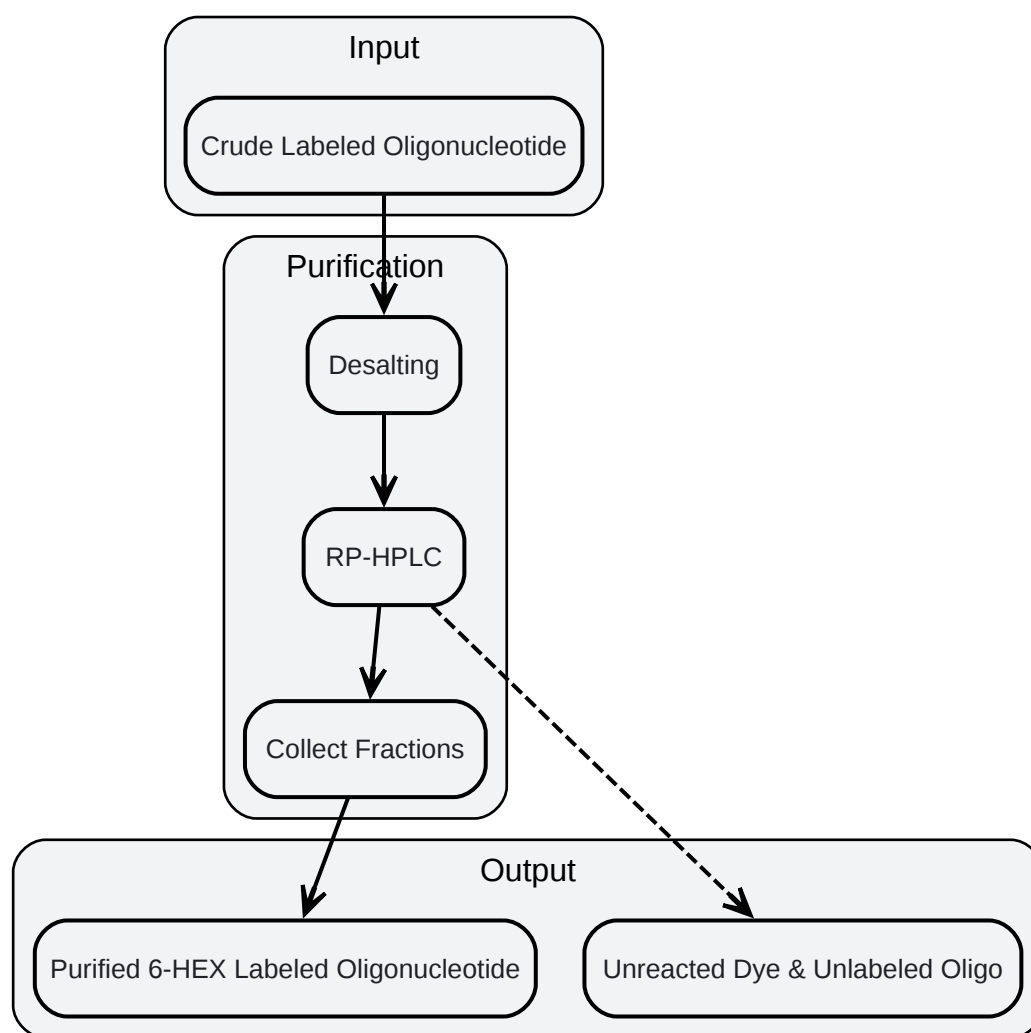


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Caption: Workflow for labeling oligonucleotides.

Purification Workflow

This diagram outlines the process for purifying the 6-HEX labeled oligonucleotide from the crude reaction mixture.



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Caption: Purification of labeled oligonucleotides.

Conclusion

6-HEX dipivaloate serves as a valuable tool for the fluorescent labeling of biomolecules, particularly in the field of genomics and molecular diagnostics. Its chemical properties allow for efficient and stable conjugation to amine-modified oligonucleotides. The successful application of **6-HEX dipivaloate** is dependent on a well-defined labeling and purification protocol to ensure the quality and purity of the final labeled product. The methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this fluorescent probe in their work.

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